sRANKL-IN-2

osteoclastogenesis TRAP assay sRANKL-RANK inhibition

sRANKL-IN-2 (synonym: Compound S3-05; CAS: 2411216-42-5) is a small-molecule inhibitor that selectively targets soluble Receptor Activator of Nuclear Factor-κB Ligand (sRANKL). It belongs to a series of S3 derivatives discovered through structure-based virtual screening and molecular dynamics simulations, designed to interrupt the sRANKL-RANK protein-protein interaction (PPI) while sparing membrane-bound RANKL (mRANKL).

Molecular Formula C18H18N4O7S
Molecular Weight 434.4 g/mol
Cat. No. B12397730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesRANKL-IN-2
Molecular FormulaC18H18N4O7S
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=C(C=C(C=C2)O)C(=O)O)C
InChIInChI=1S/C18H18N4O7S/c1-4-29-17(28)14-8(2)19-18(30-14)20-15(25)13(9(3)23)22-21-12-6-5-10(24)7-11(12)16(26)27/h5-7,23-24H,4H2,1-3H3,(H,26,27)(H,19,20,25)/b13-9-,22-21?
InChIKeyYOBCSENHRWYRQY-JYUBDGDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sRANKL-IN-2 (Compound S3-05): A Selective, Orally Active Small-Molecule sRANKL Inhibitor for Osteoporosis Research Procurement


sRANKL-IN-2 (synonym: Compound S3-05; CAS: 2411216-42-5) is a small-molecule inhibitor that selectively targets soluble Receptor Activator of Nuclear Factor-κB Ligand (sRANKL) [1]. It belongs to a series of S3 derivatives discovered through structure-based virtual screening and molecular dynamics simulations, designed to interrupt the sRANKL-RANK protein-protein interaction (PPI) while sparing membrane-bound RANKL (mRANKL) [1]. The compound exhibits an IC50 of 0.41 μM against sRANKL-induced osteoclastogenesis in vitro and demonstrates oral bioavailability with a half-life of approximately 10.6 hours in rats . Its molecular formula is C18H18N4O7S with a molecular weight of 434.42 g/mol .

Why sRANKL-IN-2 Cannot Be Substituted by Generic RANKL Inhibitors or Antibodies: The sRANKL-vs-mRANKL Selectivity Divide


RANKL-targeting agents are not interchangeable because they differ fundamentally in their selectivity for soluble versus membrane-bound RANKL. Denosumab, the clinically approved monoclonal antibody, binds both sRANKL and mRANKL indiscriminately, leading to documented immunosuppressive side effects including increased infection risk [1]. The S3-series small molecules, including sRANKL-IN-2, exploit a druggable binding site on sRANKL that is conformationally absent on mRANKL, enabling selective blockade of pathological bone resorption without disrupting mRANKL-mediated reverse signaling in immune cells [1]. Even within the S3 series, potency, pharmacokinetics, and solubility vary substantially across derivatives (S3, S3-05, S3-15), meaning substitution without quantitative comparison invites experimental failure. The evidence below provides the head-to-head and cross-study data necessary for informed compound selection [1].

sRANKL-IN-2 Quantitative Differentiation Evidence: Comparator-Backed Potency, Selectivity, PK, and In Vivo Data


Osteoclastogenesis Inhibition Potency: sRANKL-IN-2 (S3-05) vs. Parent Compound S3 (sRANKL-IN-1)

sRANKL-IN-2 (S3-05) was developed via systematic SAR optimization from the parent hit S3. While S3 (sRANKL-IN-1) exhibits a more potent osteoclast inhibition IC50 of 0.096 μM, its sRANKL binding affinity is modest (KD = 34.80 μM by SPR). sRANKL-IN-2 shows an IC50 of 0.41 μM with improved solubility (lower LogP), representing a balanced optimization of potency and drug-like properties [1]. The IC50 difference between S3 (0.096 μM) and S3-05 (0.41 μM) reflects a deliberate trade-off in the SAR campaign: S3-05 was selected for its superior solubility profile, not for maximal potency [1]. This makes sRANKL-IN-2 preferable for assays requiring higher compound solubility, such as cell-based studies at elevated concentrations or in vivo formulations [2].

osteoclastogenesis TRAP assay sRANKL-RANK inhibition

sRANKL-vs-mRANKL Binding Selectivity: sRANKL-IN-2 (S3-05) vs. Denosumab and Pan-RANKL Inhibitors

A key biological differentiator of the S3 series is selective binding to soluble RANKL over membrane-bound RANKL. In isothermal titration calorimetry (ITC) experiments, S3-15 showed a selectivity index (SI) of 21 (KD sRANKL = 5.78 μM vs. KD binary-RANKL = 124 μM). The Nature Communications paper explicitly states that S3-05 (sRANKL-IN-2) also selectively binds to sRANKL in ITC experiments (Supplementary Fig. 3a, Table 2) [1]. In functional terms, S3-15 weakly inhibits mRANKL-induced osteoclastogenesis (IC50 = 4.14 μM) compared to sRANKL-induced osteoclastogenesis (IC50 = 0.19 μM) — a >21-fold functional selectivity window [1]. By contrast, Denosumab binds both sRANKL and mRANKL with high affinity (Kd ≈ 3 pM), causing immunosuppression as a clinical liability [2]. The S3 series thus offers a mechanistic advantage over biologic pan-RANKL inhibitors, preserving mRANKL-mediated immune functions while blocking sRANKL-driven osteoclastogenesis [1].

sRANKL selectivity mRANKL sparing immunosuppression avoidance

Oral Pharmacokinetics: sRANKL-IN-2 (S3-05) Demonstrates Measurable Oral Exposure with Extended Half-Life in Rats

sRANKL-IN-2 was advanced to in vivo PK studies alongside S3-15 based on its favorable solubility and binding profile [1]. In male Sprague-Dawley rats at a single oral dose of 10 mg/kg, sRANKL-IN-2 exhibited an AUC of 0.38 ± 0.23 hr*μg/mL, a Cmax of 0.06 ± 0.01 μg/mL, and a T1/2 of 10.62 ± 2.31 hours . The Nature Communications paper selected S3-15 for further development due to its 'significant oral availability' (Fig. 2d), but sRANKL-IN-2's PK parameters confirm it is also orally bioactive [1]. The extended half-life of ~10.6 hours is notable among small-molecule RANKL inhibitors and supports once-daily dosing regimens in chronic osteoporosis models [2].

oral bioavailability pharmacokinetics half-life

In Vivo Anti-Osteoporotic Efficacy: sRANKL-IN-2 Reduces Bone Loss and Increases BV/TV in Ovariectomized Rats

In the pivotal in vivo study reported in Nature Communications, sRANKL-IN-2 (S3-05) was administered orally at 10 mg/kg/day for 12 weeks to female SD ovariectomized (OVX) rats. sRANKL-IN-2 reduced bone loss, improved trabecular osteoporosis parameters, and increased bone volume/total volume (BV/TV) [1]. The paper notes that 'S3 and S3-05 can also increase the BMD although their efficacies are not as good as S3-15' [1]. In addition to anti-resorptive effects, sRANKL-IN-2 increased cell proliferation and mineralization in mouse embryonic mesenchymal stem cell line C3H10T1/2 and human primary osteoblasts, indicating potential dual action on both osteoclast inhibition and osteoblast promotion . Importantly, sRANKL-IN-2 (and the S3 series) does not cause immunosuppression, unlike Denosumab, as confirmed by lymphocyte subset analysis in OVX models [1].

ovariectomy-induced osteoporosis bone volume fraction trabecular bone parameters

Osteoclast Apoptosis Induction: sRANKL-IN-2 Elicits EC50 of 0.53 μM in Mature Osteoclasts — A Mechanism Distinct from Simple RANKL Binding Inhibition

Beyond inhibiting osteoclastogenesis, sRANKL-IN-2 induces apoptosis in mature osteoclasts. In a dose-response experiment (0.03-10 μM, 24 hours), sRANKL-IN-2 significantly increased mature osteoclast apoptosis with an EC50 of 0.53 μM . This pro-apoptotic activity on existing osteoclasts is mechanistically distinct from the RANKL-RANK binding inhibition alone and contributes to the attenuation of bone resorption in a dose-dependent manner . This dual effect — both preventing osteoclast formation and eliminating mature osteoclasts — is not uniformly reported for all small-molecule RANKL inhibitors. For context, AS2690168 suppresses osteoclastogenesis (IC50 = 0.28 μM) but its direct pro-apoptotic activity on mature osteoclasts was not characterized in the primary pharmacology paper [1].

osteoclast apoptosis bone resorption attenuation EC50

Cross-Series Potency Comparison: sRANKL-IN-2 (S3-05) vs. AS2690168 and sRANKL-IN-3 (S3-15)

When benchmarking sRANKL-IN-2 against small-molecule RANKL inhibitors from other chemical series, AS2690168 (a distinct RANKL signal transduction inhibitor with CAS 1393899-47-2) inhibits sRANKL-stimulated RAW264 cell TRAP activity with an IC50 of 0.28 μM , placing it between S3-05 (IC50 = 0.41 μM) and S3-15 (IC50 = 0.19 μM) in potency. However, AS2690168's selectivity for sRANKL over mRANKL has not been established, whereas S3-05 benefits from the sRANKL-selective binding mechanism demonstrated for the S3 series [1]. Within the S3 series, sRANKL-IN-3 (S3-15, IC50 = 0.19 μM) is the most potent derivative and was ultimately selected as the lead compound, but sRANKL-IN-2 (S3-05) retains value as a structurally distinct probe with intermediate potency and well-characterized PK appropriate for SAR studies or as a reference compound [1].

inter-series comparison RANKL signal transduction inhibitor benchmarking

sRANKL-IN-2: Recommended Research Application Scenarios Based on Validated Differentiation Evidence


Osteoporosis Research Requiring Oral Dosing with Immune System Preservation

sRANKL-IN-2 is appropriate for chronic oral dosing studies (10 mg/kg/day in rodents) in OVX-induced osteoporosis models where preservation of mRANKL-mediated immune functions is essential. Its demonstrated sRANKL selectivity avoids the immunosuppression associated with Denosumab and other pan-RANKL inhibitors . This scenario is particularly relevant for studies investigating the long-term safety of RANKL inhibition, where Denosumab's infection risk liability confounds data interpretation.

SAR and Medicinal Chemistry Optimization Starting from an sRANKL-Selective Scaffold

sRANKL-IN-2 (S3-05) represents an intermediate stage in the SAR evolution from S3 (high potency, poor solubility) to S3-15 (high potency, good solubility, developed as lead). Researchers pursuing novel sRANKL inhibitors can use S3-05 as a reference compound to benchmark new analogs, leveraging its well-characterized binding mode (confirmed by ITC, SPR, and STD-NMR), PK profile, and in vivo efficacy data . Its LogP of 3.4 provides a reference point for optimizing solubility-activity balance in derivative design.

Dual-Mechanism Bone Remodeling Studies: Anti-Resorptive + Pro-Osteoblastic Activity

sRANKL-IN-2 uniquely combines osteoclast apoptosis induction (EC50 = 0.53 μM) with osteoblast proliferation enhancement in C3H10T1/2 mesenchymal stem cells and human primary osteoblasts . This dual mechanism makes it suitable for bone remodeling studies investigating the coupling of resorption and formation, particularly in co-culture systems where simultaneous effects on both cell types can be measured without the confounding influence of mRANKL blockade on osteoblast RANKL reverse signaling [1].

Benchmarking Novel RANKL Inhibitors in TRAP Activity and Apoptosis Assays

With an established IC50 of 0.41 μM in osteoclastogenesis and an EC50 of 0.53 μM in mature osteoclast apoptosis, sRANKL-IN-2 serves as a well-documented positive control for screening new RANKL inhibitor candidates . Its apoptosis-inducing capability provides an additional endpoint beyond standard TRAP assays, enabling more comprehensive characterization of novel compounds' mechanisms of action against both immature and mature osteoclast populations .

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